3-Azido-2-bromo-5-fluoropyridine
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Overview
Description
3-Azido-2-bromo-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with azido, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound such as 2-bromo-5-fluoropyridine is reacted with sodium azide (NaN₃) under suitable conditions to introduce the azido group .
Industrial Production Methods
Industrial production of 3-Azido-2-bromo-5-fluoropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-bromo-5-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The azido group can be introduced via nucleophilic substitution reactions.
Palladium-catalyzed coupling reactions: The bromo group can participate in Suzuki coupling reactions to form biaryl compounds.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium azide (NaN₃): Used for introducing the azido group.
Palladium catalysts: Used in coupling reactions.
Reducing agents: Such as hydrogen gas (H₂) or hydrazine (N₂H₄) for reducing the azido group.
Major Products Formed
Biaryl compounds: Formed via Suzuki coupling reactions.
Aminopyridines: Formed by reducing the azido group to an amine.
Scientific Research Applications
3-Azido-2-bromo-5-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can be employed in the study of biological systems, particularly in the development of probes for imaging and diagnostics.
Mechanism of Action
The mechanism of action of 3-Azido-2-bromo-5-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological environments .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Lacks the azido group but shares the bromo and fluoro substituents.
3-Amino-2-bromo-5-fluoropyridine: Contains an amino group instead of an azido group.
2-Bromo-4-fluoropyridine: Similar structure but with different substitution pattern.
Uniqueness
3-Azido-2-bromo-5-fluoropyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring selective and specific chemical modifications.
Properties
IUPAC Name |
3-azido-2-bromo-5-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN4/c6-5-4(10-11-8)1-3(7)2-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONKFFPHTHRQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N=[N+]=[N-])Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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